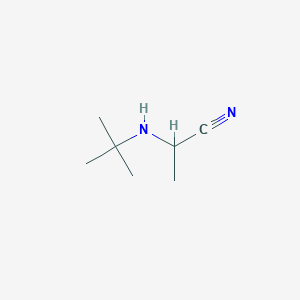

2-(tert-Butylamino)propanenitrile

Description

Properties

CAS No. |

58838-54-3 |

|---|---|

Molecular Formula |

C7H14N2 |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2-(tert-butylamino)propanenitrile |

InChI |

InChI=1S/C7H14N2/c1-6(5-8)9-7(2,3)4/h6,9H,1-4H3 |

InChI Key |

CNVQXHVWOLSJME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)NC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Nitrile-Containing Analogues

- Compound 9 (): A complex nucleotide analogue with a propanenitrile moiety. Its nitrile group is part of a phosphino linker, suggesting roles in stabilizing phosphoramidite intermediates during oligonucleotide synthesis. In contrast, 2-(tert-Butylamino)propanenitrile lacks such complexity, making it more reactive in non-polar environments .

- Benzoimidazole Derivatives (): Compounds 10/11 incorporate a carbonitrile group in a fused aromatic system. The nitrile here enhances electron-withdrawing effects, improving binding to biological targets. This contrasts with the aliphatic nitrile in this compound, which may exhibit greater flexibility and lower aromatic stabilization .

tert-Butylamino-Substituted Analogues

- Pyrimidine Carboxamide Isotopologues (): These compounds feature a tert-butylamino group adjacent to a pyrimidine ring. The tert-butyl group likely improves metabolic stability compared to smaller alkylamino substituents. Similar effects may apply to this compound, where steric hindrance could reduce susceptibility to enzymatic degradation .

- Polymer Initiators (): While unrelated structurally, tert-butyl peroxoate initiators highlight the tert-butyl group’s role in radical stability. This suggests that the tert-butylamino group in this compound may similarly stabilize reactive intermediates during polymerization or synthesis .

Comparative Data Table

Preparation Methods

Reaction Optimization

-

Molar Ratio : 1:1 tert-butylamine to acrylonitrile, though a 10% excess of acrylonitrile mitigates side reactions.

Example Protocol :

-

tert-Butylamine (1 mol) and acrylonitrile (1.1 mol) are mixed with 5% (w/w) water.

-

The mixture is refluxed at 80°C for 2 hours.

-

Excess reagents are removed via atmospheric distillation, followed by vacuum distillation (0.5 mmHg) to isolate the product (bp: 81–83°C).

Phase-Transfer Catalysis (PTC)

Phase-transfer systems enhance reaction rates by solubilizing reactants in immiscible phases. A patent by Hughes (1957) highlighted the use of quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate) or polyethylene glycol (PEG-400) in biphasic systems.

Key Parameters

Mechanistic Insight :

The catalyst transfers hydroxide ions into the organic phase, deprotonating tert-butylamine to enhance nucleophilicity. This suppresses acrylonitrile polymerization, a common side reaction.

Yttrium Nitrate-Promoted Cyanoethylation

A novel approach using yttrium nitrate as a Lewis acid catalyst was reported by Misra et al. (2023). This method achieves regioselective addition under mild conditions.

Experimental Conditions

Advantages :

-

Avoids high temperatures and excessive water.

-

Compatible with sensitive substrates due to mild conditions.

Industrial-Scale Production

Scaling β-aminonitrile synthesis requires addressing exothermicity and acrylonitrile volatility. A patented continuous-flow system (US2965671A) outlines:

Process Design

-

Reactor Type : Tubular reactor with temperature zones (40–100°C).

-

Purification : Multistep distillation with intermediate neutralization (H₂SO₄).

Comparative Analysis of Methods

Purification and Characterization

Distillation

Spectroscopic Data

Challenges and Mitigation Strategies

-

Polymerization of Acrylonitrile : Additives like hydroquinone (0.1%) or low temperatures (<50°C) suppress radical formation.

-

Byproduct Formation : Excess acrylonitrile and controlled pH (7–8) minimize imine and diamine byproducts.

Emerging Innovations

Recent studies explore enzymatic catalysis and photochemical activation, though these remain experimental. For instance, lipase-mediated cyanoethylation achieves 70% yield at 30°C but requires costly enzymes .

Q & A

Q. What are the recommended synthetic routes for 2-(tert-Butylamino)propanenitrile, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, tert-butylamine can react with acrylonitrile derivatives under controlled pH and temperature conditions. Evidence from related compounds (e.g., 2-(2-bromophenyl)propanenitrile) highlights the use of cycloaddition reactions and hydrogen-bond-directed supramolecular assembly to stabilize intermediates . Optimization should focus on solvent selection (e.g., polar aprotic solvents), stoichiometric ratios, and catalysts like Lewis acids to enhance yield. Purity can be monitored via HPLC or GC-MS, with reference to commercial standards (e.g., Chem Service Inc. catalog codes) .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

- Methodological Answer: ¹H and ¹³C NMR are critical for confirming the structure. For instance, the tert-butyl group’s singlet (~1.3 ppm in ¹H NMR) and the nitrile’s carbon signal (~120 ppm in ¹³C NMR) are diagnostic. Comparative analysis with analogs like 2-(o-tolylamino)-3-(o-tolylimino)propanenitrile ( ) shows that hydrogen bonding and electronic effects influence chemical shifts, requiring deuterated solvents (e.g., CDCl₃) for resolution . IR spectroscopy can validate the nitrile group (C≡N stretch ~2240 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using toluene or dichloromethane) are standard methods. Safety data sheets ( ) recommend inert atmospheres (N₂/Ar) during purification to prevent oxidation of the amine group . For trace impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase can achieve >95% purity, as demonstrated in pharmacologically related compounds ( ) .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of this compound in electrophilic substitution or cycloaddition reactions?

- Methodological Answer: The bulky tert-butyl group sterically hinders electrophilic attack at the amine, directing reactivity to the nitrile or propane backbone. Studies on analogs () show that bromophenyl-substituted propanenitriles undergo regioselective cycloaddition with dienophiles, forming six-membered rings via [4+2] mechanisms . Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies under varying temperatures (25–80°C) assess steric vs. electronic effects.

Q. What are the stability profiles of this compound under acidic, basic, or oxidative conditions?

- Methodological Answer: Stability testing (e.g., forced degradation studies) reveals susceptibility to hydrolysis in acidic/basic conditions, yielding tert-butylamine and cyano-containing byproducts. recommends storage at 2–8°C in amber vials to mitigate photodegradation . Oxidative stability can be assessed via accelerated oxygen exposure (40°C/75% RH), with LC-MS identifying degradation products like nitriles oxidized to amides or carboxylic acids.

Q. How can this compound serve as a precursor in beta-blocker or bronchodilator synthesis?

- Methodological Answer: The tert-butylamino moiety is a key pharmacophore in beta-blockers (e.g., bunitrolol, ) and bronchodilators (e.g., salbutamol, ). Researchers can functionalize the nitrile group via hydrolysis to carboxylic acids or reduction to amines, followed by coupling with aryloxypropanolamine backbones . In vitro assays (e.g., β₂-adrenergic receptor binding) and pharmacokinetic profiling (half-life, metabolic pathways) should reference established protocols for related drugs .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer: Cross-validate data using primary sources (e.g., PubChem, ) and experimental replication. For example, conflicting solubility values in water can be resolved via shake-flask method (saturated solution analysis at 25°C) . Differential Scanning Calorimetry (DSC) determines precise melting points, contrasting vendor data ( ) with in-house results . Peer-reviewed databases (e.g., NIST) provide thermochemical data for benchmarking .

Applications in Supramolecular Chemistry

Q. What role does this compound play in designing hydrogen-bonded supramolecular assemblies?

- Methodological Answer: The amine and nitrile groups act as hydrogen bond donors/acceptors. Studies on 2-(2-bromophenyl)propanenitrile () demonstrate C-H∙∙∙N interactions forming 1D chains, characterized via X-ray crystallography . Researchers can modify substituents (e.g., bromo vs. tert-butyl) to tune lattice parameters, with Powder XRD and FTIR tracking structural changes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.